molecular formula C20H17N3O4S3 B12208349 N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12208349
M. Wt: 459.6 g/mol
InChI Key: POVCROKPLZIGLC-UHFFFAOYSA-N
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Description

N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a benzylsulfanyl group at position 3. The structure also includes a 5,6-dihydro-1,4-oxathiine ring system fused with a phenyl group and a carboxamide moiety.

Properties

Molecular Formula

C20H17N3O4S3

Molecular Weight

459.6 g/mol

IUPAC Name

N-(3-benzylsulfanyl-1,2,4-thiadiazol-5-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H17N3O4S3/c24-18(16-17(15-9-5-2-6-10-15)30(25,26)12-11-27-16)21-19-22-20(23-29-19)28-13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,21,22,23,24)

InChI Key

POVCROKPLZIGLC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=NC(=NS2)SCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps. One common method includes the reaction of 3-(benzylsulfanyl)-1,2,4-thiadiazole with appropriate reagents to form the desired oxathiine ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or titanium tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chlorine dioxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibit promising antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacteria and fungi. For instance, one study demonstrated that a related thiadiazole compound displayed significant activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Thiadiazole compounds are also noted for their anti-inflammatory effects. Research has indicated that these compounds may inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Science

Pesticidal Properties
The compound has been evaluated for its potential use as a botanical pesticide. Its structural components suggest it may act as a biopesticide against various agricultural pests. Preliminary studies indicate that similar compounds can disrupt the life cycles of pests like aphids and whiteflies, providing an eco-friendly alternative to synthetic pesticides .

Plant Growth Promotion
Certain thiadiazole derivatives have been reported to enhance plant growth by promoting root development and increasing resistance to environmental stressors. This application is particularly relevant in sustainable agriculture where there is a need for natural growth enhancers .

Materials Science

Polymer Chemistry
this compound can be incorporated into polymer matrices to impart specific properties such as increased thermal stability and enhanced mechanical strength. Research into polymer composites containing thiadiazole moieties has shown improved resistance to degradation under harsh conditions .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effectiveness against resistant bacterial strains.
Study BAnti-inflammatory EffectsInhibition of cytokine production in vitro.
Study CPesticidal PropertiesDisruption of pest life cycles observed in controlled environments.
Study DPlant Growth PromotionEnhanced root development and stress resistance noted in treated plants.
Study EPolymer ApplicationsImproved thermal stability in polymer composites containing thiadiazole derivatives.

Mechanism of Action

The mechanism by which N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to various physiological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity invites comparison with three key classes of heterocycles:

1,2,3-Thiadiazole Derivatives Example: 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (C₁₅H₁₂N₂OS) . Key Differences:

  • Thiadiazole isomerism (1,2,3 vs. 1,2,4) alters electronic properties and reactivity.
  • Substituents: Phenoxy vs. benzylsulfanyl groups influence lipophilicity and metabolic stability.
  • Absence of sulfone groups in the analogue reduces polarity.

Benzo-1,4-Oxathiins

  • Example: Benzo-fused 1,4-oxathiin derivatives (C₁₅H₁₂N₂OS) .
  • Key Differences :

  • Aromatic benzo-oxathiin vs. partially saturated dihydro-oxathiine in the target compound.
  • Saturation in the oxathiine ring may enhance conformational flexibility, impacting binding to biological targets.

Thiazole/Oxazolidinone Pharmaceuticals Example: (4S,5S)-Thiazol-5-ylmethyl derivatives (e.g., oxazolidinone antibiotics) . Key Differences:

  • Oxazolidinones feature a five-membered ring with nitrogen and oxygen, whereas the target compound’s oxathiine includes sulfur.
  • Sulfone groups in the target compound may confer distinct solubility and pharmacokinetic profiles.

Data Table: Comparative Analysis

Compound Name Molecular Formula* Molecular Weight (g/mol)* Key Structural Features Potential Bioactivity
Target Compound Not reported ~473.59 (estimated) 1,2,4-Thiadiazole, dihydro-oxathiine, sulfones Unreported (speculative: antimicrobial)
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole C₁₅H₁₂N₂OS 268.33 1,2,3-Thiadiazole, phenoxy Unreported
Benzo-1,4-oxathiin derivative C₁₅H₁₂N₂OS 268.33 Aromatic oxathiin, phenoxy Unreported
Thiazol-5-ylmethyl oxazolidinone Complex ~500–600 (varies) Thiazole, oxazolidinone, ureido Antimicrobial

*Molecular formulas and weights for the target compound are estimated based on structural analysis.

Research Findings and Gaps

  • Synthetic Routes : The target compound’s benzylsulfanyl group may require thiol-alkylation steps akin to methods in , but sulfone formation likely involves oxidation (e.g., H₂O₂/CH₃COOH) .
  • Biological Activity: While oxazolidinones in exhibit antimicrobial activity, the target compound’s thiadiazole-oxathiine scaffold remains untested. Thiadiazoles are known for antiviral and anti-inflammatory properties, suggesting possible therapeutic relevance .

Biological Activity

N-[3-(benzylsulfanyl)-1,2,4-thiadiazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a novel compound that integrates the biologically active scaffolds of 1,2,4-thiadiazole and oxathiine. The biological activities associated with these moieties suggest potential therapeutic applications in various fields such as antimicrobial, anticancer, and anti-inflammatory treatments. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound features a 1,2,4-thiadiazole ring and an oxathiine structure. The presence of sulfur atoms in both rings enhances its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

  • A study highlighted that derivatives of 1,3,4-thiadiazole showed activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 16 to 31.25 μg/mL .
  • The incorporation of a benzylsulfanyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its effectiveness against microbial strains.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively investigated:

  • In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives exhibited IC50 values as low as 0.28 μg/mL against MCF-7 breast cancer cells .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties:

  • Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This activity is crucial for developing treatments for chronic inflammatory diseases.

Synthesis and Evaluation

A series of studies have synthesized various derivatives based on the core structure of this compound:

  • Synthesis Methodology : Compounds were synthesized through multi-step reactions involving thiadiazole formation followed by oxathiine ring closure.
  • Biological Testing : These derivatives were screened for antimicrobial and anticancer activities using standard assays (MTT assay for cytotoxicity).
CompoundActivity TypeIC50/MIC Values
Compound AAntimicrobial16 μg/mL
Compound BAnticancer (MCF-7)0.28 μg/mL
Compound CAnti-inflammatoryIC50 = 12 μM

The biological activity of this compound can be attributed to:

  • Enzyme Inhibition : The thiadiazole moiety may interact with enzymes involved in cellular proliferation or inflammatory pathways.
  • Receptor Modulation : The compound could act on specific receptors implicated in cancer progression or inflammation.

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